N,N-dimethyl-octahydro-2H-1,4-benzoxazin-7-amine

Description

Systematic IUPAC Nomenclature and Structural Representation

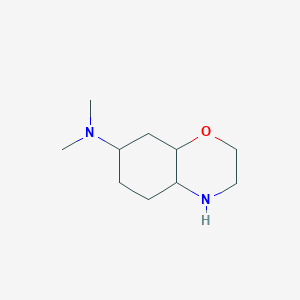

The systematic IUPAC name for this compound is N,N-dimethyl-N-octahydro-2H-1,4-benzoxazin-7-ylamine , reflecting its fully saturated bicyclic framework and dimethylated amine group. The benzoxazine core consists of a benzene ring fused to a 1,4-oxazine ring, with the octahydro designation indicating complete hydrogenation of the heterocyclic system. The dimethylamine substituent is located at the 7-position of the benzoxazinane scaffold, as defined by IUPAC numbering conventions.

The structural formula (Figure 1) illustrates a bicyclic system with one oxygen atom in the oxazine ring and a tertiary amine group at the bridgehead position. The InChI code (1S/C10H20N2O/c1-12(2)8-3-4-9-10(7-8)13-6-5-11-9/h8-11H,3-7H2,1-2H3) encodes the connectivity, stereochemistry, and hydrogen distribution. The SMILES notation (C1CCC2C(C1)N(C(C)O2)(C)C) further clarifies the arrangement of atoms, emphasizing the dimethylamine branch on the saturated benzoxazine backbone.

Alternative Naming Conventions in Chemical Databases

Chemical databases employ varied naming conventions for this compound. PubChem lists N,N-dimethyl-3,4,4a,5,6,7,8,8a-octahydro-2H-benzo[b]oxazin-7-amine as a synonym, explicitly denoting the positions of saturation in the fused ring system. The descriptor benzo[b]oxazin specifies the orientation of the oxazine ring relative to the benzene moiety.

Alternative designations include N,N-Dimethyloctahydro-2H-benzo[b]oxazin-7-amine , which omits the alphanumeric saturation indices while retaining the substitution pattern. Commercial vendors such as Enamine use simplified identifiers like ENA388191861 , prioritizing catalog accessibility over structural precision. These variations highlight the interplay between systematic rigor and practical nomenclature in chemical indexing.

Properties

IUPAC Name |

N,N-dimethyl-3,4,4a,5,6,7,8,8a-octahydro-2H-benzo[b][1,4]oxazin-7-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-12(2)8-3-4-9-10(7-8)13-6-5-11-9/h8-11H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHFJEXYVWRXCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCC2C(C1)OCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-octahydro-2H-1,4-benzoxazin-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic ether in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-octahydro-2H-1,4-benzoxazin-7-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

Medicinal Chemistry

Drug Development

N,N-dimethyl-octahydro-2H-1,4-benzoxazin-7-amine serves as a scaffold for developing new pharmaceuticals. Its structure allows for modifications that can enhance biological activity and selectivity against specific targets. Preliminary studies suggest potential therapeutic effects, particularly in the modulation of neurotransmitter systems, which may lead to applications in treating neurological disorders.

Biological Activity

Research indicates that this compound may exhibit significant biological activity. Interaction studies have focused on its binding affinity with various biological targets, including enzymes and receptors. Although preliminary findings suggest interactions with neurotransmitter systems, further research is needed to elucidate its mechanisms of action and therapeutic potential.

Material Science

Synthesis of Advanced Materials

In material science, this compound is utilized in the synthesis of advanced materials. Its unique chemical properties allow it to be incorporated into various polymeric materials, enhancing their mechanical and thermal properties. This application is particularly relevant in the development of high-performance materials for industrial applications.

Organic Synthesis

Synthetic Pathways

The compound can undergo various reactions typical of amines and heterocycles, making it suitable for further modifications in synthetic pathways. Common methods for synthesizing this compound include cyclization reactions involving appropriate precursors. These methods facilitate the production of this compound in laboratory settings, allowing for exploration of its derivatives and analogs.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N,N-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-7-amine | Benzoxazine | Different saturation level in the ring structure |

| Octahydroquinoline | Tetrahydroquinoline | Lacks the benzoxazine moiety; used in various drugs |

| 2-Amino-N-methylbenzamide | Amide | Exhibits different reactivity due to amide group |

This table illustrates how this compound's specific structural features contribute to its distinct applications in medicinal chemistry and material science.

Case Studies and Research Findings

Several studies have investigated the potential applications of this compound:

Case Study 1: Neurotransmitter Modulation

A study focused on the compound's interaction with neurotransmitter systems revealed promising results for its use in developing treatments for neurological disorders. The binding affinity to specific receptors indicated potential therapeutic applications that warrant further investigation.

Case Study 2: Material Enhancement

Research demonstrated that incorporating this compound into polymer matrices significantly improved their mechanical properties. This finding suggests its utility in creating high-performance materials suitable for demanding industrial environments.

Mechanism of Action

The mechanism of action of N,N-dimethyl-octahydro-2H-1,4-benzoxazin-7-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key differences between N,N-dimethyl-octahydro-2H-1,4-benzoxazin-7-amine and related benzoxazine derivatives:

Key Observations :

- Substituent Influence : Dimethylation at position 7 (vs. unsubstituted or methylated at position 3) alters steric and electronic properties, which may affect binding to biological targets or metabolic pathways .

Analytical and Stability Considerations

- Collision Cross-Section (CCS) : Predicted CCS values for CID 56828057 (e.g., [M+H]+: 179.12 m/z, CCS 185.7 Ų) provide benchmarks for mass spectrometry characterization of related compounds .

- Stability : The requirement for cold storage (2–8°C) of CAS 575474-01-0 suggests that dihydro analogs may be less stable than fully saturated versions .

Biological Activity

N,N-dimethyl-octahydro-2H-1,4-benzoxazin-7-amine is a chemical compound with significant potential in various biological applications. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a fused benzene ring and a heterocyclic oxazine ring. The presence of dimethyl groups enhances its reactivity and versatility as a scaffold in medicinal chemistry.

Biological Activity

Preliminary studies indicate that this compound exhibits several biological activities:

- Anticancer Potential : The compound has been investigated for its cytotoxic effects against various cancer cell lines. Similar compounds within the benzoxazine family have shown promising results with IC50 values indicating significant growth inhibition in human breast cancer (MCF-7) and leukemia (HL-60) cell lines .

- Neuroprotective Effects : There is emerging interest in the compound's potential for neuroprotection, particularly in relation to Alzheimer's disease. Its structural analogs have demonstrated inhibitory activity against acetylcholinesterase (AChE), an enzyme associated with Alzheimer's pathology .

- Agrochemical Applications : The compound's biological activity extends to agricultural chemistry, where it has been studied for efficacy against pests and pathogens, suggesting its utility as a biopesticide.

The mechanism of action for this compound involves interactions with specific biological targets. It is believed to modulate the activity of enzymes or receptors involved in neurotransmission and cellular proliferation. For instance, studies suggest potential binding affinity to neurotransmitter systems, which could elucidate its neuroprotective properties .

Synthesis

The synthesis of this compound typically involves cyclization reactions using appropriate precursors. Common synthetic pathways include:

- Cyclization of Amines : Utilizing amine precursors under controlled conditions to form the benzoxazine core.

- Functional Group Modifications : Subsequent reactions can modify functional groups to enhance biological activity or selectivity.

Comparative Biological Activity

The following table summarizes the biological activities of related compounds within the benzoxazine class:

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Anticancer | TBD | |

| 7-benzylamino-2H-1,4-benzoxazin | Anticonvulsant | 31.7 mg/kg (ED50) | |

| Benzothiazol derivatives | AChE Inhibition | 0.08 |

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of several Mannich bases derived from benzoxazines against MCF-7 cells, yielding IC50 values below 10 µM for some derivatives, indicating strong anticancer properties .

- Neuroprotective Studies : Molecular docking studies on related compounds have shown promising interactions with AChE, suggesting that modifications to the benzoxazine structure could enhance neuroprotective effects against Alzheimer’s disease .

Q & A

Basic Research Question

- HPLC-PDA : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 v/v) for baseline separation. Retention times (~8–9 min) and UV absorption (λ = 254 nm) are standard .

- Mass spectrometry : HRMS with ESI+ mode confirms molecular ions (e.g., [M+H]+ at m/z 332.2124 for analogs) .

Stability Protocol : Store under argon at −20°C; monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .

How can researchers design bioactivity assays to evaluate the antiproliferative potential of this compound?

Advanced Research Question

- Cell line selection : Use panels like NCI-60 or target-specific lines (e.g., MCF-7 for breast cancer).

- Dose-response curves : Test concentrations from 1 nM–100 µM over 48–72 hours.

- Mechanistic studies : Combine with flow cytometry (apoptosis) and Western blotting (e.g., caspase-3 activation).

Data Interpretation : Compare IC50 values with structurally similar compounds (e.g., triazolopyridazine derivatives with IC50 = 2–10 µM) .

What strategies mitigate challenges in stereochemical control during synthesis?

Advanced Research Question

- Chiral auxiliaries : Use (R)- or (S)-proline to induce enantioselectivity in ring-closing steps.

- Catalytic asymmetric hydrogenation : Employ Ru-BINAP catalysts for reducing imine intermediates.

- Crystallography : Validate absolute configuration via single-crystal X-ray diffraction (e.g., analogs in P2₁/c space groups) .

How do substituents on the benzoxazine ring influence physicochemical properties?

Basic Research Question

What computational methods are used to predict the binding affinity of this compound to biological targets?

Advanced Research Question

- Molecular docking : AutoDock Vina or Schrödinger Glide to model interactions with receptors (e.g., kinase domains).

- MD simulations : GROMACS for 100-ns trajectories to assess binding stability.

- QSAR models : Train on analogs with known IC50 values to prioritize synthetic targets .

How can researchers address low yields in reductive amination steps?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.